
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine, furan, thiophene, and methoxy groups in its structure suggests it could participate in diverse chemical reactions and exhibit unique biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Starting with a benzamide derivative, bromination can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.
Methoxylation: Introduction of the methoxy group can be done via methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).
Furan and Thiophene Substitution: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced through nucleophilic substitution reactions, often using corresponding halides and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalyst Optimization: Using more efficient catalysts to speed up reactions and increase yield.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates while being environmentally friendly.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high purity.
化学反应分析
Types of Reactions
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd
Substitution: NaH, KOtBu, various nucleophiles
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
Chemistry
In organic synthesis, 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide can be used as a building block for more complex molecules. Its diverse functional groups allow for multiple derivatizations, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of furan and thiophene rings, which are known pharmacophores, suggests it could interact with biological targets effectively.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure allows for modifications to enhance its pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and electron-donating/withdrawing groups.
作用机制
The mechanism of action for 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the bromine atom might participate in halogen bonding, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide
- 2-bromo-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide
- 2-chloro-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The combination of bromine, furan, and thiophene in this particular arrangement may offer distinct advantages in terms of binding affinity and specificity in biological systems, as well as unique electronic properties in materials science applications.
属性
IUPAC Name |
2-bromo-N-(furan-3-ylmethyl)-5-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c1-22-14-4-5-17(19)16(9-14)18(21)20(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVKQHMQYGMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)
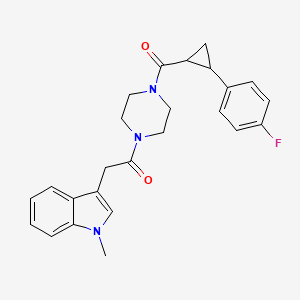
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)
![Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride](/img/structure/B2780165.png)
![N-(3-bromophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2780166.png)
![9-Ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B2780168.png)
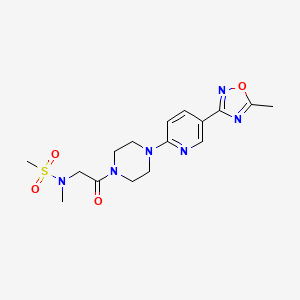
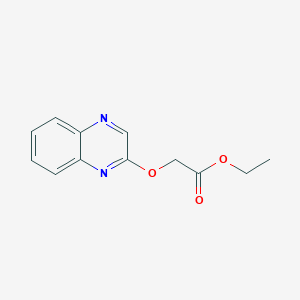
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2780173.png)
![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)
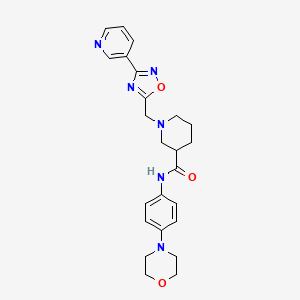
![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)
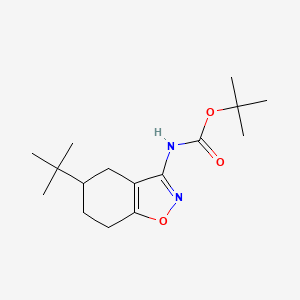
![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)
